2,3-dichloro-N-[2-(cyclopropylmethoxy)ethyl]pyridine-4-carboxamide
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Overview
Description
2,3-dichloro-N-[2-(cyclopropylmethoxy)ethyl]pyridine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 3, and a carboxamide group at position 4. Additionally, it contains a cyclopropylmethoxyethyl side chain attached to the nitrogen atom of the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[2-(cyclopropylmethoxy)ethyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Carboxamide formation: The carboxamide group can be introduced by reacting the chlorinated pyridine with an appropriate amine derivative.
Side chain attachment: The cyclopropylmethoxyethyl side chain can be attached to the nitrogen atom of the carboxamide group through an alkylation reaction using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[2-(cyclopropylmethoxy)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,3-dichloro-N-[2-(cyclopropylmethoxy)ethyl]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[2-(cyclopropylmethoxy)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-N-[2-(cyclopropylmethoxy)ethyl]pyridine-4-carboxamide: Characterized by the presence of a cyclopropylmethoxyethyl side chain.
2,3-dichloro-N-[2-(methoxy)ethyl]pyridine-4-carboxamide: Similar structure but with a methoxyethyl side chain instead of cyclopropylmethoxyethyl.
2,3-dichloro-N-[2-(ethoxy)ethyl]pyridine-4-carboxamide: Similar structure but with an ethoxyethyl side chain.
Uniqueness
The uniqueness of this compound lies in its specific side chain, which can influence its chemical reactivity, biological activity, and potential applications. The cyclopropylmethoxyethyl group may confer unique properties compared to other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,3-dichloro-N-[2-(cyclopropylmethoxy)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-10-9(3-4-15-11(10)14)12(17)16-5-6-18-7-8-1-2-8/h3-4,8H,1-2,5-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJFXXSRXCGOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCNC(=O)C2=C(C(=NC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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